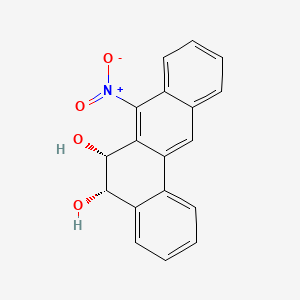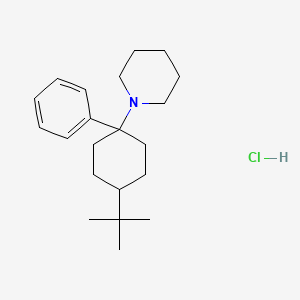
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride: is a chemical compound with the molecular formula C21H33N.ClH and a molecular weight of 336.01 . It is known for its unique structure, which includes a piperidine ring substituted with a 4-tert-butyl-1-phenylcyclohexyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride typically involves the reaction of piperidine with 4-tert-butyl-1-phenylcyclohexyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated compounds, organic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis, it is used to study reaction mechanisms and develop new synthetic pathways.
Biology: It is employed in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research on this compound includes its potential therapeutic applications, such as its effects on neurological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition.
Comparison with Similar Compounds
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride: can be compared to other piperidine derivatives, such as:
Uniqueness: The presence of the 4-tert-butyl group in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
CAS No. |
21594-80-9 |
|---|---|
Molecular Formula |
C21H34ClN |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
1-(4-tert-butyl-1-phenylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H33N.ClH/c1-20(2,3)18-12-14-21(15-13-18,19-10-6-4-7-11-19)22-16-8-5-9-17-22;/h4,6-7,10-11,18H,5,8-9,12-17H2,1-3H3;1H |
InChI Key |
AXRGSPBHAQOVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



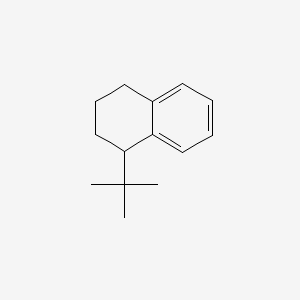
![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
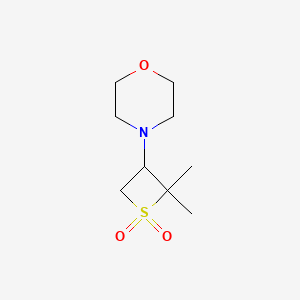

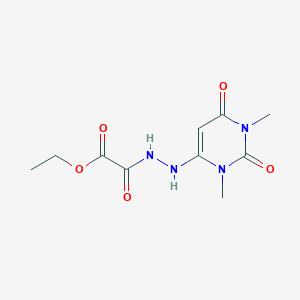
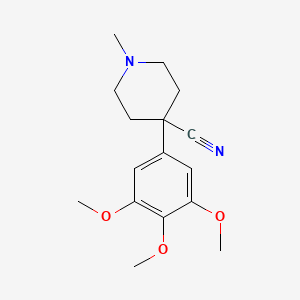
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)


